3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide is a heterocyclic compound that contains both pyrazole and phenyl groups
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Pyrazole derivatives, in general, are known to interact with their targets, leading to various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
It’s known that pyrazole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities would involve different biochemical pathways and downstream effects.
Pharmacokinetics
It’s worth noting that two active metabolites were generated upon incubation of a similar compound, apd791, with human liver microsomes . These metabolites were also identified in dogs after oral administration of APD791 . The presence of active metabolites can impact the bioavailability of a compound.
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives , the results of action could potentially include changes in cell signaling, gene expression, enzymatic activity, and more.
Biochemical Analysis
Biochemical Properties
It is known that this compound has high-affinity binding to certain receptors
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-dicarbonyl compound.
Substitution reactions: The pyrazole ring can then be functionalized with various substituents, such as the methoxy and methyl groups.
Coupling reactions: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid or ester and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could yield an alcohol.
Scientific Research Applications
3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: It can be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share a similar heterocyclic structure and have a wide range of biological activities.
Indole derivatives: These compounds also contain a heterocyclic ring and have diverse biological and clinical applications.
Uniqueness
3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-20-9-12(15(19-20)22-2)14(21)17-11-5-3-10(4-6-11)13-7-8-16-18-13/h3-9H,1-2H3,(H,16,18)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUTUAWKOXUSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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